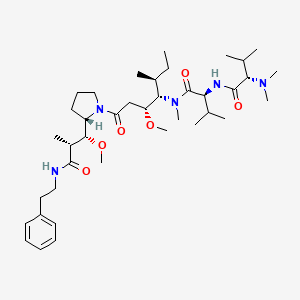

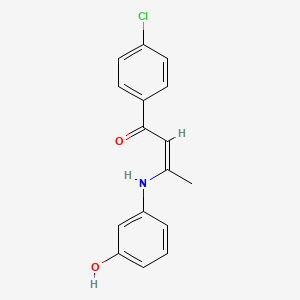

![molecular formula C14H5ClF9N3O B1682160 N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide CAS No. 154563-54-9](/img/structure/B1682160.png)

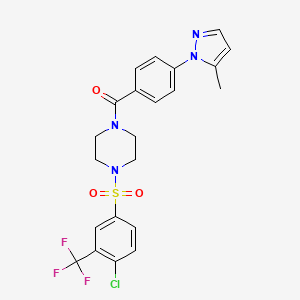

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Vue d'ensemble

Description

SP-100030 is a dual inhibitor of NF-κB and AP-1 transcriptional activity.

Applications De Recherche Scientifique

Inhibition of NF-κB and AP-1 Transcriptional Activity

SP-100030 is a potent dual inhibitor of NF-κB and AP-1 transcriptional activity . It blocks the production of IL-2, IL-8, and TNF-α from Jurkat T cells . This inhibition of cytokine production is selective in T cells, exhibiting minimal inhibition of cytokine production in other cell types .

Anti-Inflammatory Activity

SP-100030 has been shown to decrease arthritic severity in a mouse model of collagen-induced arthritis . This suggests potential applications in the treatment of inflammatory diseases.

Cancer Cachexia Treatment

SP-100030 has been found to ameliorate muscle wasting in a rat model of cancer cachexia . This indicates its potential use in the management of cancer-related symptoms.

Organocatalysis in Organic Chemistry

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . Among (thio)urea-based catalysts, N,N′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea developed by Schreiner’s group has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

DNA Binding Activity Reduction

SP-100030 reduces the DNA binding activity of NF-κB and downregulates NF-κB driven cytokine gene expression . This suggests potential applications in the regulation of gene expression.

Mécanisme D'action

Target of Action

SP-100030, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide, is a potent inhibitor of two key transcription factors: NF-κB and activator protein-1 (AP-1) . These transcription factors play crucial roles in the regulation of immune responses and inflammation.

Mode of Action

SP-100030 interacts with its targets, NF-κB and AP-1, by inhibiting their transcriptional activation . This inhibition blocks the production of certain cytokines, including IL-2, IL-8, and TNF-alpha , in Jurkat and other T cell lines .

Biochemical Pathways

The inhibition of NF-κB and AP-1 by SP-100030 affects several biochemical pathways. These transcription factors regulate multiple aspects of innate and adaptive immune functions . By inhibiting these factors, SP-100030 suppresses the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines .

Result of Action

The inhibition of NF-κB and AP-1 by SP-100030 leads to a decrease in the production of IL-2, IL-8, and TNF-alpha in T cell lines . This results in a reduction of inflammation and immune response. In a murine model of collagen-induced arthritis, SP-100030 significantly decreased arthritis severity .

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKQBWHPQMXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5ClF9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

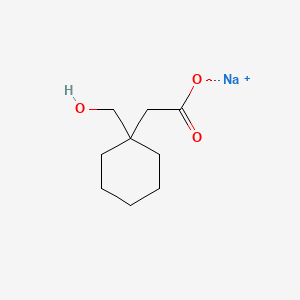

![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)

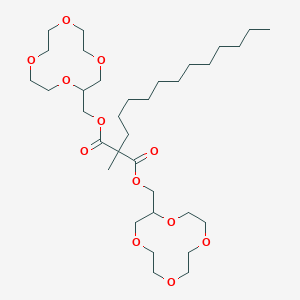

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)

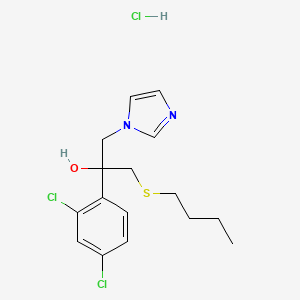

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)